molecular formula C12H7N3 B3358470 9H-Pyrido[3,4-b]indole-1-carbonitrile CAS No. 79960-43-3

9H-Pyrido[3,4-b]indole-1-carbonitrile

Cat. No.: B3358470
CAS No.: 79960-43-3
M. Wt: 193.2 g/mol
InChI Key: WKTIQIMSHWNROR-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-1-carbonitrile is a heterocyclic compound featuring a fused pyrido-indole core with a nitrile (-CN) substituent at the 1-position. For example, 9H-Pyrido[3,4-b]indole-1-carbaldehyde (CAS 20127-63-3) is commercially available with 95% purity , and methyl esters such as Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate (CAS 2119612-79-0) are synthesized for pharmaceutical intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-pyrido[3,4-b]indole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-7-11-12-9(5-6-14-11)8-3-1-2-4-10(8)15-12/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIQIMSHWNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437473
Record name 9H-Pyrido[3,4-b]indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79960-43-3
Record name 9H-Pyrido[3,4-b]indole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole-1-carbonitrile typically involves multi-step reactions. One common method starts with the precursor pyrido[3,4-b]indole-3-one, which undergoes a series of reactions to convert the ketone group into a cyano group. This transformation can be achieved using reagents such as cyanogen bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and pyridines, which can have significant biological activities .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 9H-pyrido[3,4-b]indole derivatives. Research indicates that these compounds exhibit potent antiproliferative activity against various cancer cell lines, including:

  • Breast Cancer
  • Colon Cancer
  • Melanoma
  • Pancreatic Cancer

For instance, a study reported that specific derivatives demonstrated IC50 values as low as 80 nM against breast cancer cells, indicating strong efficacy. The mechanism of action involves selective G2/M cell cycle phase arrest, which is crucial for inhibiting cancer cell proliferation. Additionally, molecular docking studies suggest significant interactions with key proteins involved in cancer progression, such as MDM2 .

Anti-inflammatory Applications

The compound has also been noted for its anti-inflammatory properties . Certain derivatives of pyrido[3,4-b]indole have shown effectiveness in reducing inflammation in various models. This is particularly relevant in the context of developing treatments for conditions characterized by chronic inflammation, such as arthritis or other autoimmune disorders. The pharmacological profile indicates that these compounds can be formulated into conventional pharmaceutical forms like tablets and injectable solutions for human and veterinary use .

Pharmacological Uses

Beyond oncology and inflammation, 9H-pyrido[3,4-b]indole-1-carbonitrile has been investigated for its potential in treating:

  • Cartilage Disorders : Recent patents have described substituted pyrido[3,4-b]indoles as promising candidates for the treatment of cartilage-related diseases .
  • Macrofilaricidal Agents : Research has identified 1,3-disubstituted pyrido[3,4-b]indoles as potential new lead compounds for designing agents against filarial infections .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 9H-pyrido[3,4-b]indole derivatives typically involves multi-step organic reactions that yield compounds with varied substituents at critical positions on the indole ring. Understanding the structure-activity relationships (SAR) is vital for optimizing their pharmacological profiles. For example:

CompoundSubstituentIC50 (nM)Cancer Type
Compound 111-Naphthyl at C1 + Methoxy at C680Breast
Compound XVarious substitutions130Colon
Compound YVarious substitutions200Melanoma

This table illustrates how specific structural modifications can enhance anticancer activity.

Case Studies and Research Insights

Several studies have documented the biological evaluation of these compounds:

  • A study published in Nature detailed a series of pyrido[3,4-b]indoles with broad-spectrum anticancer activity. The findings indicated selectivity towards cancer cells compared to normal cells, which is a crucial aspect for therapeutic applications .
  • Another research highlighted the synthesis and characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), demonstrating its capacity to induce cytochrome P450 enzymes involved in drug metabolism and detoxification processes .

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Differences

  • Core Ring Positioning : The target compound’s [3,4-b] ring fusion differs from pyrido[2,3-b]indoles (e.g., IV-j), altering electronic distribution and steric effects. The [3,4-b] system allows for substituents at the 1-position, while [2,3-b] derivatives favor 3-position functionalization .
  • Substituent Effects : Nitriles (-CN) are stronger electron-withdrawing groups compared to formamides (-CONHR) or esters (-COOR), influencing reactivity and intermolecular interactions. For example, nitriles may enhance binding in biological systems via dipole interactions .

Physicochemical Properties

Molecular and Thermal Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
1-Methyl-9H-pyrido[3,4-b]indole (Harmane) C₁₂H₁₀N₂ 182.22 N/A Base structure for analogs
N-(2-Chlorophenyl)-formamide (F25) C₂₂H₁₄ClF₃N₂O 438.81 295–297 High thermal stability
IV-j (4-Fluorophenyl-carbonitrile) C₁₉H₁₂FN₃O 317.32 N/A IR: 2236 cm⁻¹ (C≡N stretch)
  • Spectroscopic Features : The nitrile group in carbonitrile derivatives exhibits a distinct IR absorption near 2230–2240 cm⁻¹ , absent in formamides or esters.
  • Thermal Stability : Chlorophenyl or trifluoromethylphenyl substituents increase melting points (e.g., F25: 295–297°C) due to enhanced intermolecular forces .

Corrosion Inhibition

  • 9H-Pyrido[3,4-b]indole derivatives like harmane (1-methyl) exhibit corrosion inhibition for C38 steel, with efficiency linked to electron-donating substituents . The nitrile group in 9H-Pyrido[3,4-b]indole-1-carbonitrile may further improve adsorption on metal surfaces via polar interactions.

Antiviral Potential

  • The nitrile group could enhance target binding compared to hydroxyl or methyl substituents.

Pharmaceutical Intermediates

  • Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is used in API synthesis , indicating that the 1-position is critical for derivatization. Carbonitriles may serve as precursors for amines or tetrazoles via further reactions.

Biological Activity

Overview

9H-Pyrido[3,4-b]indole-1-carbonitrile is an organic compound with the formula C12_{12}H7_7N3_3. It belongs to the indole family, known for significant biological and pharmacological activities. Its unique tricyclic structure, which includes a pyridine ring fused to an indole moiety, contributes to its diverse biological properties. This compound has garnered attention for its potential in various therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes that are critical in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets can vary based on the biological context, but key pathways include:

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
  • AHR Activation : It can activate the aryl hydrocarbon receptor (AHR), influencing various metabolic processes .
  • Cytotoxic Effects : Studies indicate that it exhibits cytotoxicity against several cancer cell lines, including breast, colon, and melanoma cells .

Biological Activities

The compound's biological activities can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Efficacy : A study highlighted a series of pyrido[3,4-b]indoles with promising anticancer properties. The best-performing derivative exhibited an IC50_{50} of 80 nM against breast cancer cells and showed selective toxicity towards cancer cells compared to normal cells .
  • Fluorescence Studies : Research into derivatives of 9H-Pyrido[3,4-b]indole revealed excellent fluorescence characteristics, which could be useful for tracking biological processes in vivo .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have identified specific substitutions that enhance biological activity. For example, a combination of a 1-naphthyl group at C1 and a methoxy group at C6 resulted in significant antiproliferative effects .

Data Table: Biological Activities of this compound

Activity TypeTarget/EffectIC50_{50} ValueReference
AnticancerBreast Cancer80 nM
AnticancerColon Cancer130 nM
AnticancerMelanoma130 nM
AntimicrobialBacterial StrainsNot specified
AHR ActivationCYP1A InductionHigh Efficacy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Pyrido[3,4-b]indole-1-carbonitrile and its derivatives?

  • Methodology : A multicomponent synthesis approach is widely used, involving condensation of 3-substituted indole-2(3H)-one derivatives with enamines followed by thermal cyclization using ammonium acetate. For example, 4-aryl-substituted derivatives can be synthesized via a three-component reaction involving aldehydes, malononitrile, and 9-methyl-2-oxo-1H-pyrido[3,4-b]indole precursors under reflux conditions .
  • Key Data : IR and ¹H NMR spectroscopy are critical for confirming cyclization and functional group incorporation (e.g., nitrile stretch at ~2234 cm⁻¹ in IR; aromatic proton shifts at δ 7.05–7.65 ppm in NMR) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths ~1.34 Å in the pyridine ring) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 168.1946 for the base structure) align with theoretical molecular weights .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats).
  • Store in airtight containers at 2–8°C, away from oxidizers.
  • Decomposes at >300°C, releasing toxic gases (e.g., HCN); use CO₂ fire extinguishers .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) analyze frontier molecular orbitals (FMOs) and natural bond orbitals (NBOs).
  • Key Findings :

  • HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.
  • Electrophilic attack favors the nitrile group (Mulliken charge: -0.45 e) .

Q. What strategies resolve contradictions in reported pharmacological activities of β-carboline derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 1-methyl vs. 9-methyl groups) on leukotriene-B4 antagonism (IC₅₀: 0.5–2.0 μM) .
  • Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., COX-2 inhibition at 10–100 μM) .
    • Data Reconciliation : Discrepancies in cytotoxicity (LD₅₀ >500 mg/kg in mice) may arise from purity variations (>97% vs. technical-grade reagents) .

Q. How are advanced spectroscopic techniques applied to study tautomerism in β-carboline systems?

  • Methodology :

  • Variable-temperature NMR : Monitors proton exchange between N1 and N9 positions (ΔG‡ ~60 kJ/mol at 298 K) .
  • UV-Vis spectroscopy : Tautomeric shifts alter absorption maxima (e.g., λ = 340 nm for 9H vs. 320 nm for 7H forms) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9H-Pyrido[3,4-b]indole-1-carbonitrile

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